methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate
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Overview
Description
Methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate is a complex organic compound characterized by a unique structure that integrates a benzo[b]thiophene core, dimethylaminoethyl group, and carbamate functionality. This combination endows the compound with diverse chemical properties and makes it a candidate for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate typically involves multi-step organic reactions. The process starts with the preparation of benzo[b]thiophene, followed by the introduction of the dimethylaminoethyl group and subsequent sulfonylation to form the sulfamoyl linkage. The final step involves the reaction with phenyl isocyanate to introduce the carbamate group under mild reaction conditions, often involving catalysts and controlled temperature to achieve high yields and purity.
Industrial Production Methods
Industrial-scale production of this compound may involve optimization of the synthetic route to minimize costs and improve efficiency. Automation and continuous flow chemistry techniques could be employed to scale up the production, ensuring consistency in the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: : The benzo[b]thiophene core can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction of the sulfamoyl group can be achieved using agents like lithium aluminum hydride, resulting in the corresponding amine derivative.
Substitution: : The aromatic rings can undergo electrophilic substitution reactions with suitable electrophiles, modifying the compound's properties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, under acidic or basic conditions.
Reduction: : Lithium aluminum hydride, sodium borohydride, in inert solvents like tetrahydrofuran.
Substitution: : Halogenation reagents, nitration mixtures, Friedel-Crafts alkylation conditions.
Major Products Formed
Oxidation: : Formation of sulfoxides, sulfones, and corresponding oxidized derivatives.
Reduction: : Amines and reduced carbamate derivatives.
Substitution: : Halogenated, nitrated, and alkylated analogs of the original compound.
Scientific Research Applications
Methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate has diverse applications across several fields:
Chemistry
Catalysis: : Used as a catalyst or catalyst precursor in various organic transformations due to its unique electronic properties.
Material Science: : Incorporated into polymer matrices to impart specific properties like conductivity or thermal stability.
Biology
Pharmacology: : Investigated for its potential as a therapeutic agent due to its biological activity, particularly in modulating enzyme functions or receptor interactions.
Biochemical Assays: : Utilized in assays to study enzyme kinetics and inhibition mechanisms.
Medicine
Drug Development: : Explored as a lead compound for the development of new drugs targeting specific biological pathways.
Diagnostic Tools: : Integrated into diagnostic assays for the detection of specific biomarkers.
Industry
Agriculture: : Evaluated for its potential use as a pesticide or herbicide due to its bioactivity.
Manufacturing: : Used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate exerts its effects is multifaceted:
Molecular Targets and Pathways
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes by binding to the active site or allosteric sites, altering their activity.
Receptor Interaction: : Binds to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Gene Expression: : Can influence gene expression by interacting with DNA or transcription factors, altering the expression of target genes.
Comparison with Similar Compounds
Comparison with Other Similar Compounds
Methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate is unique due to its specific structural features and resultant properties. When compared with similar compounds such as:
Ethyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate: : The ethyl analog differs in its pharmacokinetic properties and potency.
Methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(methylamino)ethyl)sulfamoyl)phenyl)carbamate: : The presence of a methylamino group instead of dimethylamino significantly impacts the compound's reactivity and biological activity.
List of Similar Compounds
Ethyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate
Methyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(methylamino)ethyl)sulfamoyl)phenyl)carbamate
Propyl (4-(N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)sulfamoyl)phenyl)carbamate
These comparisons highlight the uniqueness of the methyl derivative and underscore its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
methyl N-[4-[[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]sulfamoyl]phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-23(2)18(17-13-28-19-7-5-4-6-16(17)19)12-21-29(25,26)15-10-8-14(9-11-15)22-20(24)27-3/h4-11,13,18,21H,12H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQWHZSAGOUYPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)OC)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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